molecular formula C13H20N2O4 B12318450 2-Amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid

2-Amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid

Cat. No.: B12318450
M. Wt: 268.31 g/mol
InChI Key: WHGUXSYETMNGJA-UHFFFAOYSA-N
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Description

4-Bis(2-hydroxyethyl)amino-L-phenylalanine is an organic compound belonging to the class of phenylalanine and its derivatives It is characterized by the presence of a phenylalanine backbone with a bis(2-hydroxyethyl)amino group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine typically involves the hydroxyethylation of 4-aminophenylalanine. This process is regioselective, targeting the aromatic amino group rather than the glycinic amino group . The reaction conditions often include the use of hydroxyethylating agents under controlled temperature and pH to ensure the selective introduction of the hydroxyethyl groups.

Industrial Production Methods

Industrial production of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine follows similar synthetic routes but on a larger scale. The process involves the use of reactors that can maintain the required reaction conditions consistently. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-Bis(2-hydroxyethyl)amino-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bis(2-hydroxyethyl)amino-L-phenylalanine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bis(2-hydroxyethyl)amino-L-phenylalanine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or interacting with cellular receptors. The bis(2-hydroxyethyl)amino group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bis(2-hydroxyethyl)amino-L-phenylalanine is unique due to its specific hydroxyethyl groups, which confer distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-amino-3-[4-[bis(2-hydroxyethyl)amino]phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c14-12(13(18)19)9-10-1-3-11(4-2-10)15(5-7-16)6-8-17/h1-4,12,16-17H,5-9,14H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGUXSYETMNGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N(CCO)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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